Enhanced Lipophilicity (LogP) Versus Non-Fluorinated Analog
The introduction of a fluorine atom at the 5-position of the phenyl ring in Methyl 2,4-dichloro-5-fluorophenylacetate significantly increases lipophilicity compared to its non-fluorinated counterpart, Methyl 2,4-dichlorophenylacetate. While direct experimental LogP data for the target compound are not widely published, predicted values (SlogP ~4.03) indicate a substantial increase over the non-fluorinated analog (LogP ~2.62) [1]. This difference, driven by the high electronegativity and small size of fluorine, is a class-level effect well-documented in medicinal chemistry for enhancing membrane permeability and bioavailability of drug candidates [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted SlogP: ~4.03 |
| Comparator Or Baseline | Methyl 2,4-dichlorophenylacetate (non-fluorinated analog): LogP = 2.62 |
| Quantified Difference | Increase in predicted LogP by ~1.41 units |
| Conditions | Predicted values from computational models (SlogP vs. experimental LogP) |
Why This Matters
Higher LogP correlates with improved passive membrane diffusion, a critical parameter for selecting building blocks in drug discovery programs targeting intracellular or CNS-active compounds.
- [1] MMsINC Database. MMs02819160. Physical Properties: SlogP: 4.0276. Accessed 2026. View Source
- [2] Prasad, D. J., et al. Antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing oxadiazoles. European Journal of Medicinal Chemistry, 2008, 43(6), 1352-1356. View Source
